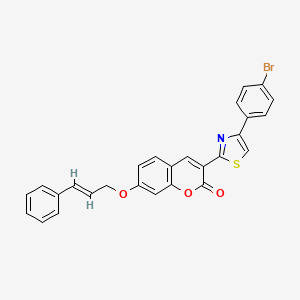
2-((3-Methoxybenzyl)thio)-3-(4-methoxyphenyl)-4(3H)-quinazolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((3-Methoxybenzyl)thio)-3-(4-methoxyphenyl)-4(3H)-quinazolinone is a synthetic organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Methoxybenzyl)thio)-3-(4-methoxyphenyl)-4(3H)-quinazolinone typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.
Thioether Formation:
Methoxyphenyl Substitution: The final step involves the substitution of the 4-position of the quinazolinone core with a 4-methoxyphenyl group, which can be achieved through a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
2-((3-Methoxybenzyl)thio)-3-(4-methoxyphenyl)-4(3H)-quinazolinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of thiols or thioethers using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydride, dimethylformamide, various nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Various substituted quinazolinones.
科学研究应用
2-((3-Methoxybenzyl)thio)-3-(4-methoxyphenyl)-4(3H)-quinazolinone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anti-cancer properties, particularly in inhibiting the growth of certain cancer cell lines.
Biological Research: It is used as a tool compound to study the biological pathways and molecular targets involved in its mechanism of action.
Pharmaceutical Research: The compound is explored for its potential use in developing new therapeutic agents for various diseases, including inflammatory and infectious diseases.
Industrial Applications: It may be used in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of 2-((3-Methoxybenzyl)thio)-3-(4-methoxyphenyl)-4(3H)-quinazolinone involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Inhibiting Enzymes: It may inhibit certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis.
Modulating Receptors: The compound may interact with specific receptors on the cell surface, altering signal transduction pathways and affecting cellular responses.
Interfering with DNA/RNA: It may bind to DNA or RNA, disrupting the replication and transcription processes in cancer cells.
相似化合物的比较
Similar Compounds
- 2-((3-Methoxybenzyl)thio)-3-phenyl-4(3H)-quinazolinone
- 2-((3-Methoxybenzyl)thio)-3-(4-chlorophenyl)-4(3H)-quinazolinone
- 2-((3-Methoxybenzyl)thio)-3-(4-fluorophenyl)-4(3H)-quinazolinone
Uniqueness
2-((3-Methoxybenzyl)thio)-3-(4-methoxyphenyl)-4(3H)-quinazolinone is unique due to the presence of both methoxybenzyl and methoxyphenyl groups, which may contribute to its distinct biological activities and chemical properties. The combination of these functional groups can enhance its solubility, stability, and interaction with molecular targets, making it a valuable compound for research and development.
属性
分子式 |
C23H20N2O3S |
|---|---|
分子量 |
404.5 g/mol |
IUPAC 名称 |
3-(4-methoxyphenyl)-2-[(3-methoxyphenyl)methylsulfanyl]quinazolin-4-one |
InChI |
InChI=1S/C23H20N2O3S/c1-27-18-12-10-17(11-13-18)25-22(26)20-8-3-4-9-21(20)24-23(25)29-15-16-6-5-7-19(14-16)28-2/h3-14H,15H2,1-2H3 |
InChI 键 |
LLHWBJFBJQJDPA-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC4=CC(=CC=C4)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11981875.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(1E)-1-(naphthalen-2-yl)ethylidene]acetohydrazide](/img/structure/B11981882.png)
![2-{(3Z)-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11981883.png)

![4-[(3-Bromophenyl)methylene]-2-phenyl-1,3-oxazolin-5-one](/img/structure/B11981898.png)
![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-pyridin-2-ylmethylidene]acetohydrazide](/img/structure/B11981900.png)


![2-chloro-N-[(5Z)-5-(1-heptyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B11981924.png)
![2-{[4,6-Bis(ethylamino)-1,3,5-triazin-2-yl]thio}-1-(4-fluorophenyl)ethanone](/img/structure/B11981927.png)

![N'-[(E)-(5-nitro-2-thienyl)methylidene]-2-(3-toluidino)acetohydrazide](/img/structure/B11981944.png)


